[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine
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Overview
Description
1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[4,5-e]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 3,4-dimethylphenyl group and a methylethylbenzylamine moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the alteration of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically blocking the transition from the G1 phase to the S phase . This leads to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell division is a key characteristic .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . Specifically, it has demonstrated potent dual activity against the examined cell lines and CDK2 . It also induced apoptosis within HCT cells .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,5-e]pyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the 3,4-dimethylphenyl group and the methylethylbenzylamine moiety through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and maintain consistency in product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties, such as stability and reactivity, make it suitable for applications in electronics, coatings, and polymers.
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a pyrazole core and is used in similar synthetic applications.
Dimethyl 2,6-pyridinedicarboxylate: This compound is used in the synthesis of complex molecules and has applications in materials science.
Uniqueness
1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is unique due to its specific substitution pattern and the presence of both a pyrazolo[4,5-e]pyrimidine core and a methylethylbenzylamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-1-(3,4-dimethylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-16(2)27(14-19-8-6-5-7-9-19)22-21-13-26-28(23(21)25-15-24-22)20-11-10-17(3)18(4)12-20/h5-13,15-16H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNXVLUXBHKZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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